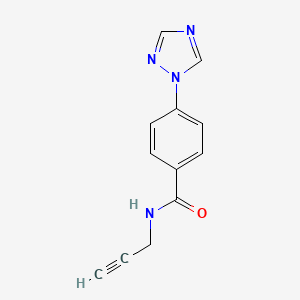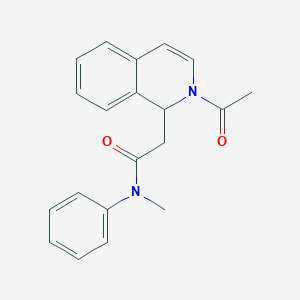
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide, also known as DPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPP is a member of the phthalazinone family of compounds, and it has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have a high affinity for metal ions, and it is believed that this interaction plays a role in its biological activity.
Biochemical and Physiological Effects:
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of mitochondrial function. In addition, 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide in lab experiments is its high specificity for metal ions, which allows for the detection and quantification of these ions in biological samples. However, one of the limitations of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for research on 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide, including the development of new synthetic methods for the compound, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with other compounds and biological systems. In addition, further research is needed to fully understand the mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide and its potential applications in a variety of scientific fields.
Méthodes De Synthèse
The synthesis of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide involves a multistep process that begins with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrophenylacetoacetate. This compound is then reduced to 2-amino-3-phenylpropanoic acid, which is further reacted with phthalic anhydride to form 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide.
Applications De Recherche Scientifique
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying protein-protein interactions. In addition, 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have potential applications in the field of nanotechnology, as it can be used to synthesize nanoparticles with unique properties.
Propriétés
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(20-12-10-14-6-2-1-3-7-14)11-13-22-19(25)16-9-5-4-8-15(16)18(24)21-22/h1-9H,10-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEQCXHEROYGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)


![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)



![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)